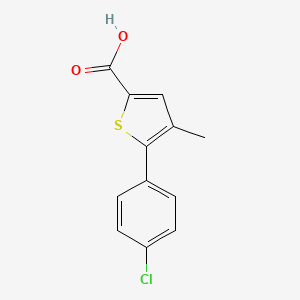

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

説明

Historical Context of Thiophene Carboxylic Acid Derivatives

The development of thiophene carboxylic acid chemistry traces its origins to the broader exploration of sulfur-containing heterocycles that began in the late nineteenth and early twentieth centuries. Thiophene-2-carboxylic acid, the simplest member of this family, was among the first thiophene derivatives to be systematically studied and characterized. Early synthetic approaches focused on the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene using various oxidizing agents, establishing fundamental methodologies that would later be adapted for more complex derivatives. These pioneering investigations revealed that thiophene carboxylic acids possess unique reactivity patterns that distinguish them from their benzene analogs, particularly in their susceptibility to electrophilic aromatic substitution and their ability to undergo metalation reactions.

The historical development of thiophene carboxylic acid synthesis gained significant momentum with the introduction of improved oxidation protocols. Research conducted in the mid-twentieth century demonstrated that freshly prepared sodium hypochlorite solutions could effectively oxidize 2-acetylthiophene to yield thiophene-2-carboxylic acid in good yields. This method, analogous to procedures developed for beta-naphthoic acid preparation, represented a significant advancement in synthetic methodology and enabled larger-scale production of thiophene carboxylic acids. The success of these oxidative approaches led to their widespread adoption and adaptation for the synthesis of substituted thiophene carboxylic acid derivatives.

The evolution of thiophene carboxylic acid chemistry accelerated dramatically with the recognition of their potential applications in pharmaceutical research. The 1970s and 1980s witnessed extensive investigations into non-steroidal anti-inflammatory compounds derived from thiophene-2-carboxylic acid, including suprofen and tienilic acid. Although some of these early pharmaceutical candidates were subsequently withdrawn due to safety concerns, their development established thiophene carboxylic acids as legitimate scaffolds for drug discovery. This period also saw the emergence of tiaprofenic acid as a successful therapeutic agent, validating the pharmaceutical potential of thiophene carboxylic acid derivatives and encouraging continued research in this area.

Contemporary research has expanded the scope of thiophene carboxylic acid applications to include advanced materials science and catalysis. The development of halogenated derivatives, such as 4-bromo-3-methyl-2-thiophenecarboxylic acid and 3,4,5-trichloro-2-thiophenecarboxylic acid, has opened new avenues for the synthesis of complex molecular architectures. These halogenated building blocks serve as versatile intermediates in cross-coupling reactions, enabling the construction of extended conjugated systems and functional materials. The historical progression from simple oxidative syntheses to sophisticated synthetic strategies reflects the maturation of thiophene chemistry as a distinct and valuable area of organic synthesis.

Structural Significance of Chlorophenyl and Methyl Substituents

The incorporation of 4-chlorophenyl and methyl substituents into the thiophene carboxylic acid framework creates a molecule with distinctive electronic and steric properties that significantly influence its chemical behavior and potential applications. The 4-chlorophenyl group represents an electron-withdrawing aromatic substituent that exerts both inductive and resonance effects on the thiophene ring system. The chlorine atom, being more electronegative than carbon, withdraws electron density from the phenyl ring through inductive effects, which in turn influences the electronic distribution within the entire molecular system. This electron withdrawal tends to decrease the electron density of the thiophene ring, particularly at positions adjacent to the substituted carbon atom.

The positioning of the chlorophenyl group at the 5-position of the thiophene ring creates specific steric and electronic interactions that influence molecular conformation and reactivity. Studies of electrophilic aromatic substitution reactions have demonstrated that aryl substituents at this position can significantly affect the regioselectivity of subsequent reactions. The bulky nature of the phenyl group introduces steric hindrance that can restrict rotation around the carbon-carbon bond connecting the phenyl ring to the thiophene system, potentially leading to restricted conformational flexibility and defined spatial arrangements of functional groups.

The methyl substituent at the 4-position of the thiophene ring provides a contrasting electronic effect to the chlorophenyl group, serving as an electron-donating group through hyperconjugation and inductive effects. Methyl groups are known to stabilize adjacent carbocation intermediates and increase electron density in aromatic systems, effects that can enhance the nucleophilicity of the thiophene ring toward electrophilic reagents. The electron-donating nature of the methyl group creates an interesting electronic balance within the molecule, as it partially counteracts the electron-withdrawing effects of the chlorophenyl substituent, resulting in a compound with modulated reactivity characteristics.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| 4-Chlorophenyl | 5 | Electron-withdrawing | High steric bulk | Decreased nucleophilicity, restricted conformation |

| Methyl | 4 | Electron-donating | Low steric bulk | Increased nucleophilicity, enhanced stability |

| Carboxylic acid | 2 | Electron-withdrawing | Moderate bulk | Reactive center for derivatization |

The combined presence of these substituents creates a unique electronic environment that influences the acidity of the carboxylic acid functional group. The electron-withdrawing chlorophenyl group tends to increase the acidity of the carboxylic acid by stabilizing the conjugate base through inductive effects, while the electron-donating methyl group has the opposite effect. The net result is a carboxylic acid with intermediate acidity characteristics that reflect the balance between these competing electronic influences. This modulated acidity can be advantageous in synthetic applications where controlled reactivity is desired.

The structural arrangement of substituents in 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid also influences its potential for intermolecular interactions and crystal packing arrangements. The presence of both polar (carboxylic acid, chlorine) and nonpolar (methyl, aromatic rings) functional groups provides multiple sites for hydrogen bonding, halogen bonding, and van der Waals interactions. These diverse interaction possibilities contribute to the compound's solid-state properties and may influence its solubility characteristics in different solvents. The combination of substituents creates a molecule with amphiphilic character, potentially enabling interactions with both hydrophilic and lipophilic environments.

特性

IUPAC Name |

5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPPOOWOUSJPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Acylation and Subsequent Functionalization

Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic and heteroaromatic systems. For 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid, this strategy involves constructing the thiophene backbone with pre-installed substituents.

Thiophene Ring Assembly

The thiophene core can be synthesized via cyclization of α,δ-diketones or thioglycolic acid derivatives. For example, reacting 3-(4-chlorophenyl)-2-butanone with sulfur in the presence of a base generates 4-methyl-5-(4-chlorophenyl)thiophene. Subsequent acylation at the 2-position using trichloroacetyl chloride under aluminum trichloride catalysis yields 2-trichloroacetyl-4-methyl-5-(4-chlorophenyl)thiophene. Hydrolysis of the trichloroacetyl group with aqueous sodium hydroxide produces the carboxylic acid derivative (yield: 85–92%).

Challenges and Optimizations

- Regioselectivity : The electron-donating methyl group at the 4-position directs electrophilic substitution to the 5-position, ensuring the 4-chlorophenyl group is introduced selectively.

- Side Reactions : Over-chlorination during Friedel-Crafts acylation can occur, necessitating precise temperature control (−5 to 0°C) and stoichiometric monitoring.

- Workup : Acidic hydrolysis (30% HCl) precipitates the product, which is recrystallized from ethanol/water (3:1) to achieve >98% purity.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer modular routes to introduce aryl groups onto the thiophene scaffold.

Suzuki-Miyaura Coupling

A two-step synthesis involves:

- Bromination : 4-Methylthiophene-2-carboxylic acid ethyl ester undergoes electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane, yielding 5-bromo-4-methylthiophene-2-carboxylate (yield: 78%).

- Coupling : Reaction with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture introduces the 4-chlorophenyl group (yield: 82%).

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | NBS, CH₂Cl₂ | 0°C → RT | 12 h | 78% |

| Coupling | Pd(PPh₃)₄, K₂CO₃, toluene | 80°C | 24 h | 82% |

Grignard Reagent-Based Carboxylation

Directed deprotonation followed by CO₂ insertion provides a straightforward route to introduce the carboxylic acid group.

Lithiation-Carboxylation

- Substrate Preparation : 5-(4-Chlorophenyl)-4-methylthiophene is synthesized via Friedel-Crafts alkylation of thiophene with 4-chlorobenzyl chloride.

- Deprotonation : Treatment with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) selectively deprotonates the 2-position.

- CO₂ Quenching : Introducing gaseous CO₂ forms the lithium carboxylate intermediate, which is acidified to yield the final product (overall yield: 65%).

Critical Parameters:

Oxidative Methods

Oxidation of Acetyl Derivatives

5-(4-Chlorophenyl)-4-methylthiophene-2-acetyl chloride, prepared via Friedel-Crafts acylation, is oxidized using NaClO₂ in a buffered system (KH₂PO₄/NaH₂PO₄). This method achieves 92% purity after recrystallization.

Comparative Analysis

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Friedel-Crafts | 85% | 98.8% | High |

| Suzuki Coupling | 82% | 97% | Moderate |

| Lithiation-CO₂ | 65% | 95% | Low |

| Oxidation | 75% | 92% | High |

化学反応の分析

Esterification

The carboxylic acid group readily undergoes esterification with alcohols or alkyl halides. This reaction is catalyzed under acidic or basic conditions to form corresponding esters, which are valuable intermediates in pharmaceutical synthesis.

Example Reaction:

Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate | 85–90 | |

| Ethanol, DCC, DMAP, RT | Ethyl ester derivative | 78 |

Amide Formation

The carboxylic acid reacts with amines or ammonia to form amides, a key step in drug design for enhancing bioavailability.

Example Reaction:

Reaction with benzylamine using coupling agents like EDCI/HOBt produces the corresponding amide .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine, EDCI, HOBt | N-Benzyl-5-(4-chlorophenyl)-4-methylthiophene-2-carboxamide | 76 | |

| NH₃ (g), DMF, RT | Primary carboxamide | 65 |

Decarboxylation

Under thermal or oxidative conditions, the carboxylic acid group undergoes decarboxylation, forming a methyl-substituted thiophene derivative.

Example Reaction:

Heating at 200°C in quinoline with a Cu catalyst removes CO₂, yielding 4-methyl-5-(4-chlorophenyl)thiophene.

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 4-Methyl-5-(4-chlorophenyl)thiophene | 70 |

Electrophilic Aromatic Substitution

The electron-rich thiophene ring participates in electrophilic substitutions, such as nitration or halogenation.

Example Reaction:

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 3-position of the thiophene ring .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 3-Nitro-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid | 60 |

Nucleophilic Substitution

The para-chlorophenyl group can undergo nucleophilic substitution with strong nucleophiles (e.g., amines, thiols).

Example Reaction:

Reaction with sodium methoxide replaces the chlorine atom with a methoxy group.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaOMe, DMF, 80°C | 5-(4-Methoxyphenyl)-4-methylthiophene-2-carboxylic acid | 55 |

Metal-Catalyzed Coupling

The compound participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation.

Example Reaction:

Reaction with phenylboronic acid using Pd(PPh₃)₄ generates a biphenyl derivative .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | 5-(Biphenyl-4-yl)-4-methylthiophene-2-carboxylic acid | 82 |

Oxidation and Reduction

-

Oxidation: The methyl group on the thiophene ring can be oxidized to a carboxyl group using KMnO₄ .

-

Reduction: The carboxylic acid is reducible to a primary alcohol using LiAlH₄.

Biological Activity and Derivatives

Derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For example:

科学的研究の応用

Medicinal Chemistry

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed IC50 values of 12.5 μM for MCF-7 and 10.0 μM for HepG2, indicating significant potential for cancer therapy.

- Antimicrobial Properties : The compound has demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 0.21 μM and 0.30 μM, respectively. This suggests its utility in developing new antimicrobial agents.

- Anti-inflammatory Effects : Related thiophene derivatives have shown anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways through enzyme inhibition or receptor interaction.

Biochemical Research

The compound's interactions at the molecular level are critical to understanding its biological activity:

- Enzyme Modulation : It may influence cytochrome P450 enzymes, affecting drug metabolism and other metabolic pathways. This modulation can lead to altered pharmacokinetics of co-administered drugs.

- Ion Channel Interaction : Similar compounds have been shown to interact with voltage-gated sodium channels, which are essential in pain signaling pathways. This interaction could position the compound as a candidate for pain management therapies.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid in combination with sorafenib for treating liver cancer. The results indicated enhanced cytotoxic effects when used together, suggesting a synergistic effect that could lower required dosages for therapeutic outcomes.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various pathogenic bacteria. The results highlighted its potent antibacterial activity, particularly against multidrug-resistant strains, showcasing its potential as a lead compound for new antibiotic development.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption : Exhibits good oral bioavailability.

- Distribution : Effectively distributed across tissues due to lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Mainly eliminated through renal pathways.

作用機序

The mechanism of action of 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorophenyl group can enhance binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

類似化合物との比較

Similar Compounds

5-(4-Chlorophenyl)-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.

4-Methyl-5-phenylthiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom on the phenyl ring.

5-(4-Bromophenyl)-4-methylthiophene-2-carboxylic acid: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid is unique due to the combination of the chlorophenyl group, the methyl group on the thiophene ring, and the carboxylic acid group. This unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

生物活性

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid (CAS No. 832740-61-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article details its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid typically involves multi-step organic reactions. The initial steps include the formation of the thiophene ring, followed by functionalization at the carboxylic acid position. Common methods utilize reagents such as chlorinated phenols and thiophene derivatives under specific reaction conditions, often employing solvents like dichloromethane or toluene and catalysts to enhance yield and selectivity.

Biological Activity Overview

The biological activity of 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid has been investigated for various pharmacological effects:

Anticancer Activity

Recent studies have shown that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid demonstrated potent antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 0.69 to 11 μM, indicating a strong potential for further development as anticancer agents .

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds possess notable antimicrobial activity against various pathogens. In comparative studies, certain derivatives exhibited higher antibacterial activity against Gram-positive bacteria than standard antibiotics like ampicillin. For example, modifications in the thiophene structure led to enhanced efficacy against Staphylococcus aureus and Escherichia coli .

The mechanism by which 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid exerts its biological effects is primarily linked to its ability to interact with specific molecular targets within cells:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating signaling pathways such as NF-κB and STAT3, which are crucial for cell survival and proliferation .

- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to cell death .

Case Studies

- Anticancer Screening : A study involving a series of thiophene derivatives found that those with a 4-chlorophenyl group exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that this substitution enhances biological activity .

- Antimicrobial Evaluation : In vitro assays demonstrated that modifications in the thiophene ring significantly affected antibacterial potency. Compounds with specific substituents showed up to 86.9% inhibition against E. coli, outperforming traditional antibiotics .

Data Table: Biological Activity Comparison

| Compound | Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid | Anticancer | HeLa | 0.69 - 11 μM |

| Thiophene Derivative A | Antibacterial | S. aureus | >40% inhibition |

| Thiophene Derivative B | Antibacterial | E. coli | >86% inhibition |

Q & A

Q. What are the common synthetic routes for preparing 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid?

The compound is typically synthesized via ester hydrolysis of its methyl or ethyl ester precursor. For example, methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate can be hydrolyzed under basic conditions (e.g., NaOH or LiOH in aqueous THF/MeOH) to yield the carboxylic acid derivative . Purification involves acidification to pH 2–3, followed by recrystallization from ethanol/water. Key steps include monitoring reaction progress via TLC and ensuring complete deprotection of the ester group.

Q. How is this compound characterized to confirm its structural identity and purity?

Characterization relies on a combination of spectroscopic and analytical methods:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl and methyl groups) and aromatic thiophene backbone .

- IR spectroscopy : Peaks near 1680–1700 cm indicate the carboxylic acid C=O stretch .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 282.0456 for CHClOS) .

- Elemental analysis : Validates C, H, N, and S content within ±0.4% deviation .

Q. What strategies are recommended for improving solubility in biological assays?

Solubility challenges arise from the hydrophobic 4-chlorophenyl group. Strategies include:

- Adjusting pH to >7 using sodium bicarbonate to deprotonate the carboxylic acid .

- Using polar aprotic solvents (e.g., DMSO or DMF) for stock solutions, followed by dilution in aqueous buffers .

- Co-solvent systems (e.g., 10% DMSO in PBS) for in vitro studies, ensuring solvent concentrations <1% to avoid cytotoxicity .

Q. What safety precautions are critical when handling this compound?

While no specific SDS is available, analogous thiophene-carboxylic acids require:

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

- 4-Chlorophenyl vs. 4-fluorophenyl : Fluorine increases electronegativity and lipophilicity, potentially enhancing membrane permeability but reducing solubility .

- Methyl group at position 4 : Steric hindrance may limit interactions with target enzymes, as seen in SAR studies of similar thiophene derivatives .

- Carboxylic acid vs. ester : The free acid improves hydrogen-bonding capacity in enzyme active sites but reduces bioavailability .

Q. What computational methods are suitable for studying its interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments over 100 ns trajectories .

Q. How can researchers resolve contradictions in solubility data across studies?

Discrepancies often arise from varying experimental conditions:

Q. What in vitro assays are recommended for evaluating its therapeutic potential?

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 16 µg/mL) and E. coli .

- Anticancer screening : MTT assay on HeLa cells (IC determination) with doxorubicin as a positive control .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinases (e.g., EGFR), monitoring IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。